

1,3-Dielaidin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1,3-Dielaidin

Cat. No.: B052962

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is implicated in a variety of cellular metabolic and signaling processes. This technical guide provides a detailed overview of the core physicochemical properties of **1,3-Dielaidin**, alongside representative experimental protocols for the synthesis and analysis of 1,3-diacylglycerols. Furthermore, it elucidates the significant role of diacylglycerols in cellular signaling, with a focus on the protein kinase C (PKC) pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of lipids in biological systems and drug development.

Physicochemical Properties

1,3-Dielaidin is a diacylglycerol containing two trans-isomers of oleic acid, known as elaidic acid. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C39H72O5	[1][2]
Molecular Weight	620.99 g/mol	[1]
Alternate Molecular Weight	621.0 g/mol	[2]
IUPAC Name	[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate	[2]
Synonyms	1,3-Di-9(E)-octadecenoin	
Physical State	White solid	
Purity	Typically ≥98%	

Representative Experimental Protocols

Due to the limited availability of specific experimental protocols for **1,3-Dielaidin**, the following sections detail generalized, yet widely accepted, methodologies for the synthesis and analysis of 1,3-diacylglycerols. These protocols can be adapted for the specific study of **1,3-Dielaidin**.

Enzymatic Synthesis of 1,3-Diacylglycerols

The enzymatic synthesis of 1,3-diacylglycerols is a preferred method due to its high specificity and mild reaction conditions, which minimize the formation of byproducts. A common approach is the direct esterification of glycerol with fatty acids using a 1,3-specific lipase.

Materials:

- Glycerol
- Elaidic Acid
- Immobilized 1,3-specific lipase (e.g., Lipozyme TL IM)
- Molecular sieves (to remove water)

- Solvent (e.g., hexane, optional for solvent-based systems)
- Reaction vessel with temperature and vacuum control

Procedure:

- **Reactant Preparation:** A precise molar ratio of glycerol to elaidic acid is prepared. A common ratio for favoring diacylglycerol formation is 1:2.
- **Enzyme Addition:** The immobilized lipase is added to the reactant mixture. The enzyme loading is typically between 5-10% of the total substrate weight.
- **Reaction Conditions:** The reaction is conducted at a controlled temperature, generally between 50-70°C, under vacuum to remove the water produced during esterification, which drives the reaction towards product formation.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Enzyme Removal:** Upon completion, the immobilized enzyme is removed by filtration.
- **Purification:** The product mixture is then purified to isolate the 1,3-diacylglycerol. This can be achieved through molecular distillation to remove unreacted fatty acids and monoacylglycerols, followed by crystallization or column chromatography to separate 1,3-diacylglycerols from 1,2(2,3)-diacylglycerols and triacylglycerols.

Analytical Characterization of 1,3-Diacylglycerols

Accurate analysis of the synthesized diacylglycerols is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

2.2.1. HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is commonly used for the separation and quantification of diacylglycerol isomers.

Instrumentation:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- C18 reversed-phase column

Mobile Phase and Gradient:

- A common mobile phase is a gradient of acetonitrile and acetone.
- The gradient program is optimized to achieve separation of 1,3- and 1,2(2,3)-diacylglycerol isomers. Typically, 1,3-diacylglycerols elute earlier than their 1,2- counterparts with the same equivalent carbon number.

Sample Preparation:

- The sample is dissolved in a suitable organic solvent like hexane or isopropanol.
- The solution is filtered through a 0.45 μm filter before injection.

2.2.2. GC-MS Analysis

GC-MS is used to determine the fatty acid composition of the diacylglycerols after derivatization.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer
- Capillary column suitable for fatty acid methyl ester (FAME) analysis

Sample Preparation (Derivatization):

- The diacylglycerol sample is transesterified to fatty acid methyl esters (FAMES) using a reagent such as methanolic HCl or BF₃-methanol.
- The FAMES are extracted with a non-polar solvent like hexane.
- The organic layer is washed, dried, and concentrated before injection into the GC-MS.

GC-MS Conditions:

- The oven temperature is programmed with a gradient to separate the different FAMES.
- The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation patterns are used to identify the fatty acids.

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

The Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

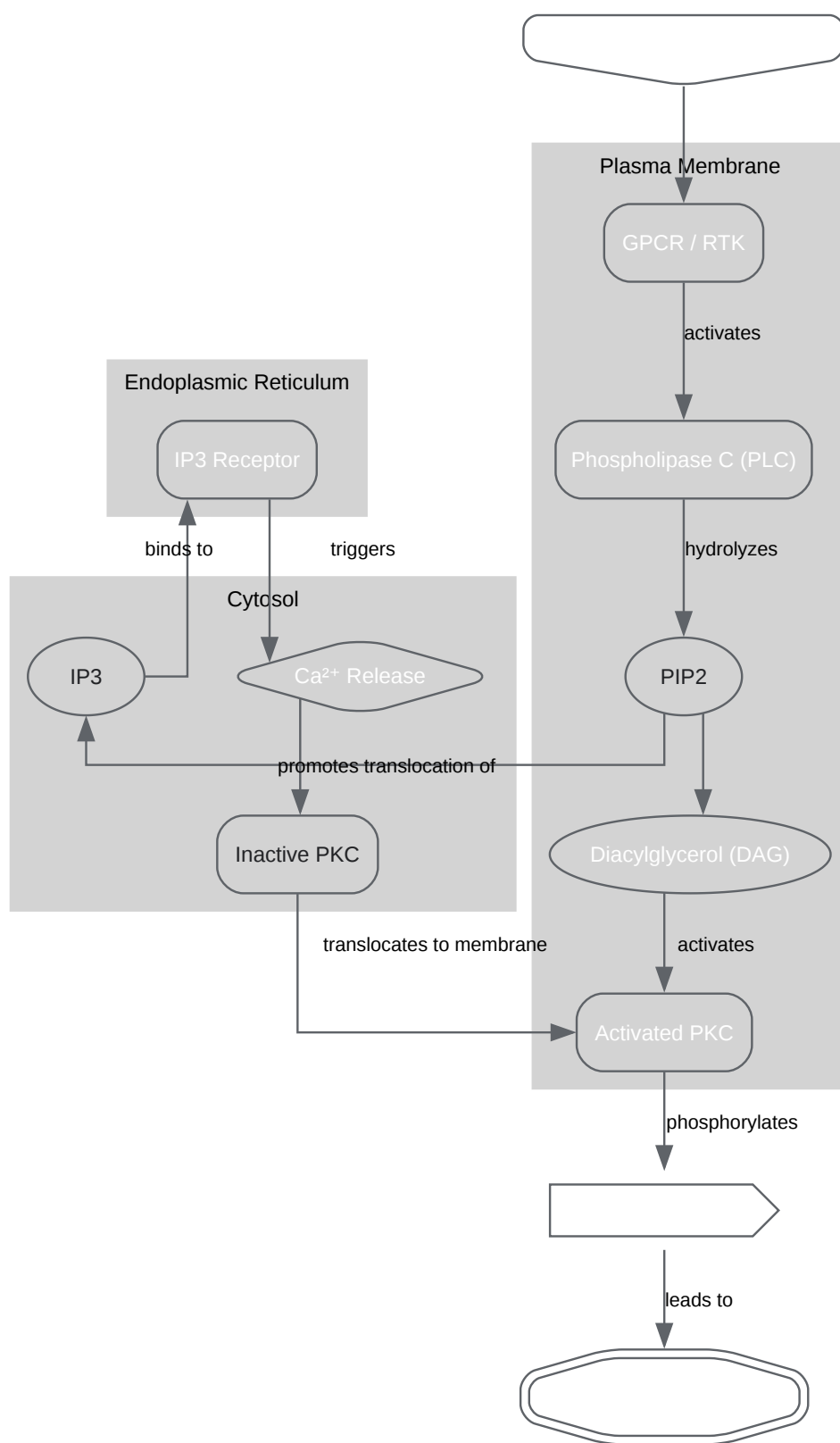
The activation of PKC by DAG is a pivotal event in the transduction of signals from the cell surface to the cell interior, regulating processes such as cell growth, differentiation, and apoptosis.

Pathway Description:

- **Signal Reception:** An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.
- **Phospholipase C Activation:** This binding activates phospholipase C (PLC).
- **PIP2 Hydrolysis:** Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **IP3 and Calcium Release:** IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca^{2+}) into the cytosol.
- **PKC Translocation and Activation:** The increase in intracellular Ca^{2+} concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane.
- **DAG-Mediated PKC Activation:** At the membrane, DAG binds to the C1 domain of PKC, leading to its full activation.

- Downstream Signaling: Activated PKC then phosphorylates a wide range of target proteins on serine and threonine residues, modulating their activity and leading to various cellular responses.

Logical Workflow for Studying DAG-PKC Signaling:



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